molecular formula C29H21ClN2O2 B11988963 [1,1'-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone

[1,1'-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone

Cat. No.: B11988963
M. Wt: 464.9 g/mol
InChI Key: OQASNFYMODGQDL-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone is a complex organic compound with a unique structure that combines biphenyl, chlorophenyl, and benzoxazin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using chlorobenzene and an appropriate acyl chloride.

    Construction of Benzoxazin Ring: The benzoxazin ring is formed through a cyclization reaction involving an appropriate amine and a carboxylic acid derivative.

    Final Assembly: The final compound is assembled through a condensation reaction between the biphenyl, chlorophenyl, and benzoxazin intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

[1,1’-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

    Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

  • [1,1’-Biphenyl]-4-yl[2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone
  • [1,1’-Biphenyl]-4-yl[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone

Uniqueness

The uniqueness of [1,1’-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone lies in its specific structural features, such as the presence of the chlorophenyl group and the benzoxazin ring, which confer distinct chemical and biological properties. These features may enhance its binding affinity to molecular targets and its overall bioactivity compared to similar compounds.

Properties

Molecular Formula

C29H21ClN2O2

Molecular Weight

464.9 g/mol

IUPAC Name

[2-(4-chlorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]-(4-phenylphenyl)methanone

InChI

InChI=1S/C29H21ClN2O2/c30-23-16-14-21(15-17-23)25-18-26-24-8-4-5-9-27(24)34-29(32(26)31-25)28(33)22-12-10-20(11-13-22)19-6-2-1-3-7-19/h1-17,26,29H,18H2

InChI Key

OQASNFYMODGQDL-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

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